Cas no 663181-83-7 (4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol)
4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
-
- 4-Methyl-5-phenethyl-4H-1,2,4-triazole-3-thiol
- 4-methyl-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
- 4-Methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol(SALTDATA: FREE)
- 4-methyl-5-(2-phenylethyl)-1,2,4-triazole-3-thiol
- AC1LDTKE
- CTK8A8556
- CTK8F6110
- MolPort-001-002-727
- ST053219
- 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
-
- MDL: MFCD03900478
- Inchi: InChI=1S/C11H13N3S/c1-14-10(12-13-11(14)15)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15)
- InChI Key: KISPWNDSNLAABQ-UHFFFAOYSA-N
- SMILES: CN1C(=NN=C1S)CCC2=CC=CC=C2
Computed Properties
- Exact Mass: 219.08300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 69.51000
- LogP: 1.88900
4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB214861-1 g |
4-Methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol; 95% |
663181-83-7 | 1 g |
€230.10 | 2023-07-20 | ||
| abcr | AB214861-5 g |
4-Methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol; 95% |
663181-83-7 | 5 g |
€749.60 | 2023-07-20 | ||
| TRC | M358208-100mg |
4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol |
663181-83-7 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M358208-500mg |
4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol |
663181-83-7 | 500mg |
$ 210.00 | 2022-06-03 | ||
| TRC | M358208-1g |
4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol |
663181-83-7 | 1g |
$ 320.00 | 2022-06-03 | ||
| abcr | AB214861-1g |
4-Methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, 95%; . |
663181-83-7 | 95% | 1g |
€230.10 | 2025-04-17 | |
| abcr | AB214861-5g |
4-Methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, 95%; . |
663181-83-7 | 95% | 5g |
€749.60 | 2025-04-17 | |
| Chemenu | CM114639-1g |
4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol |
663181-83-7 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM114639-5g |
4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol |
663181-83-7 | 95% | 5g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189023-1g |
4-Methyl-5-(2-phenylethyl)-4h-1,2,4-triazol-3-yl hydrosulfide |
663181-83-7 | 98% | 1g |
¥2247.00 | 2024-08-09 |
4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol Suppliers
4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Professional Introduction to 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 663181-83-7)
4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, identified by its CAS number 663181-83-7, is a specialized heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the triazole class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, particularly the presence of a thiol (-SH) group and a phenyl ethyl side chain, contribute to its unique chemical properties and reactivity, making it a promising candidate for further investigation in drug discovery.
The 1,2,4-triazole core is a key pharmacophore in many bioactive molecules, known for its ability to interact with various biological targets. The addition of a methyl group at the 4-position and a 2-phenylethyl group at the 5-position introduces specific steric and electronic effects that can modulate the compound's binding affinity and selectivity. The thiol group at the 3-position further enhances its potential as a scaffold for drug development, as thiols are frequently involved in redox processes and can serve as nucleophiles in biological systems.
In recent years, there has been growing interest in exploring the pharmacological potential of triazole derivatives. A notable area of research involves their antimicrobial and antiviral properties. Studies have demonstrated that certain triazole compounds can disrupt microbial cell membranes or inhibit viral replication mechanisms. The structural motif of 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol aligns well with these findings, suggesting that it may exhibit similar effects. Preliminary in vitro studies have indicated promising activity against several pathogens, including bacteria and fungi, making this compound an attractive candidate for further development.
Moreover, the thiol group in 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol opens up possibilities for redox-based therapies. Thiols are known to participate in cellular antioxidant defense mechanisms and can influence enzyme activity through reversible disulfide bond formation. This property is particularly relevant in contexts where oxidative stress plays a role in disease pathogenesis. Research has shown that compounds with thiol functionalities can modulate inflammatory pathways and protect against cellular damage induced by reactive oxygen species (ROS). The combination of these features makes 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol a versatile molecule with potential applications in both infectious disease treatment and chronic conditions associated with oxidative stress.
The phenyl ethyl side chain in the compound's structure also contributes to its complexity and functionality. Phenethylamine derivatives are well-known for their role in neurotransmitter systems and have been investigated for their effects on mood regulation and cognitive function. While 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol may not directly interact with neurotransmitter receptors like classical phenethylamines, the phenyl ring can still influence electronic properties and binding interactions with biological targets. This aspect warrants further exploration to fully understand its pharmacological profile.
Recent advances in computational chemistry have enabled more efficient screening of novel compounds like 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol for potential biological activity. Molecular docking simulations can predict how this compound might interact with specific proteins or enzymes involved in disease pathways. Such virtual screening has been instrumental in identifying lead compounds for drug development projects. Preliminary docking studies suggest that 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol could bind to targets relevant to inflammation and infection response, reinforcing its therapeutic potential.
In addition to its antimicrobial properties, there is emerging evidence suggesting that triazole derivatives may have anti-cancer applications. The ability of these compounds to interfere with critical cellular processes such as DNA replication and cell cycle progression has been observed in several preclinical studies. The unique structural features of 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, including the thiol group and phenyl ethyl moiety, could contribute to its ability to modulate these processes effectively. Further research is needed to validate these findings through experimental studies on cancer cell lines or animal models.
The synthesis of 4-methyl-5-(2-phénylethyl)-4H -1 , 24 -triazol - 31 - thi ol involves multi-step organic reactions that highlight the compound's synthetic accessibility while maintaining high purity standards. Modern synthetic methodologies have improved the efficiency of producing such heterocyclic compounds without compromising yield or quality. This accessibility is crucial for advancing preclinical research and eventual clinical trials if promising results are obtained from initial studies.
The safety profile of any novel compound must be thoroughly evaluated before considering its therapeutic use. While preliminary data suggests that CAS No 663181 -83 -7 is well-tolerated under controlled conditions, further toxicological studies are necessary to assess long-term effects or potential side interactions。 These studies will help determine appropriate dosing regimens and identify any risks associated with prolonged exposure。
In conclusion,CAS No 663181 -83 -7 represents an exciting opportunity for medicinal chemists due to its unique structural features。 Its potential applications span multiple therapeutic areas,including infectious diseases、inflammation、and possibly even oncology。 With ongoing research efforts focused on understanding its biological activities,mechanisms of action,and safety profile,this compound holds promise as a future therapeutic agent。 As computational tools continue to enhance our ability to predict drug-like properties,compounds like this one will play an increasingly important role in addressing unmet medical needs。
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